Cas no 2361785-01-3 (N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide)
N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide Chemical and Physical Properties
Names and Identifiers
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- Z1239482255
- N-(cyanomethyl)-N-cyclopentyl-4-[(prop-2-enamido)methyl]benzamide
- N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide
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- Inchi: 1S/C18H21N3O2/c1-2-17(22)20-13-14-7-9-15(10-8-14)18(23)21(12-11-19)16-5-3-4-6-16/h2,7-10,16H,1,3-6,12-13H2,(H,20,22)
- InChI Key: QMGCDJGJTVFJOZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(CNC(C=C)=O)=CC=1)N(CC#N)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 480
- XLogP3: 2.1
- Topological Polar Surface Area: 73.2
N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577417-1g |
2361785-01-3 | 90% | 1g |
$0.0 | 2023-09-14 | ||
| Enamine | EN300-26577417-1.0g |
N-(cyanomethyl)-N-cyclopentyl-4-[(prop-2-enamido)methyl]benzamide |
2361785-01-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide
N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide: A Comprehensive Overview
The compound with CAS No. 2361785-01-3, known as N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide backbone with substituents that confer both functional diversity and structural stability. Recent studies have highlighted its potential applications in drug delivery systems and as a precursor for advanced materials.
The molecular structure of N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide is notable for its combination of a benzamide group, a cyclopentyl substituent, and a cyanomethyl group. These features make it a versatile compound with the ability to participate in various chemical reactions, including nucleophilic substitutions and condensations. The presence of the prop-2-enoylamino group further enhances its reactivity, making it a valuable intermediate in organic synthesis.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stability under various conditions. Studies have shown that the compound exhibits excellent thermal stability, making it suitable for high-temperature applications. Additionally, its solubility properties have been optimized through modifications to the substituents, enabling its use in a wide range of solvents.
In terms of applications, N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide has been explored as a potential drug delivery agent. Its ability to form stable complexes with biomolecules has been leveraged in the development of targeted drug delivery systems. Furthermore, its role as a precursor in the synthesis of advanced polymers has been documented in recent publications, highlighting its importance in materials science.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzamide derivative. The subsequent introduction of the cyclopentyl and cyanomethyl groups is achieved through carefully controlled reactions, ensuring high yields and purity. Recent advancements in catalytic methods have further improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, the compound has been evaluated for its biodegradability and toxicity. Studies indicate that it exhibits low toxicity and is biodegradable under specific conditions, aligning with current sustainability trends in chemical manufacturing.
In conclusion, N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide (CAS No. 2361785-01-3) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in both academic research and industrial development.
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